![molecular formula C10H18Cl2N4 B2831433 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride CAS No. 2415263-16-8](/img/structure/B2831433.png)
4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride is a chemical compound with the empirical formula C7H16Cl2N4O . It is a solid substance . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride is 243.13 . The SMILES string representation is O.Cl.Cl.C1CC(CCN1)c2nnc[nH]2 . The InChI key is XUSDCVNSAXSOMP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride include its solid form and its molecular weight of 243.13 .Scientific Research Applications
Synthesis and Crystal Structure Studies :
- A compound related to 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride, namely 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, was synthesized and its crystal structure studied. This compound has biological importance due to its relation to the anti-HIV drug Nevirapine, thus contributing to molecular modeling and biological studies (Thimmegowda et al., 2009).
Antibacterial Applications :
- A series of compounds including 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, which is structurally similar to the compound of interest, were synthesized and exhibited notable antibacterial activity, especially against Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010).
CGRP Receptor Antagonist Synthesis :
- A compound related to 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride, namely (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, was developed as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This involved a stereoselective and economical synthesis, demonstrating the compound's potential in pharmaceutical applications (Cann et al., 2012).
Synthesis of Triazines :
- Research on the synthesis and rearrangement of 3,4-dihydro-4-imino-1,2,3-benzotriazines, which involve piperidine as a structural element, has been conducted. This work contributes to understanding the chemical behavior and potential applications of compounds structurally related to 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride (Stevens & Stevens, 1970).
Nanomagnetic Reusable Catalysts :
- Piperidine-4-carboxylic acid, closely related to the compound , was used in the synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst. This catalyst demonstrated efficiency in the synthesis of various organic compounds, highlighting its potential in chemical synthesis and material science applications (Ghorbani‐Choghamarani & Azadi, 2015).
Anti-arrhythmic Activity :
- Piperidine-based compounds, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, were synthesized and showed significant anti-arrhythmic activity. This suggests their potential as therapeutic agents in cardiovascular diseases (Abdel‐Aziz et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride are not available, research on similar compounds suggests potential applications in drug discovery. For instance, a study discovered 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 inhibitors with potent A549 cell proliferation, migration, and invasion inhibition activity .
properties
IUPAC Name |
4-(4-cyclopropyltriazol-1-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-8(1)10-7-14(13-12-10)9-3-5-11-6-4-9;;/h7-9,11H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVRPMSWRESGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146078151 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.